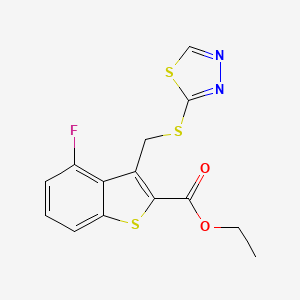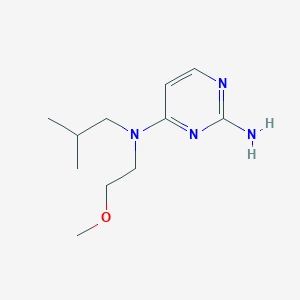
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide: is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide typically involves the cyclization of 2-aminophenol with an appropriate acylating agent. One common method is the reaction of 2-aminophenol with acetic anhydride in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Cl2 or Br2 in the presence of a catalyst for halogenation.
Major Products Formed:
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Nitrated or halogenated benzoxazole derivatives.
Scientific Research Applications
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzoxazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, benzoxazole derivatives have been shown to inhibit the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
- 2-Phenyl benzoxazole sulfonamide
- 2-Piperidine-benzoxazole sulfonamide
- Indole derivatives
Comparison: N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Compared to other benzoxazole derivatives, it may exhibit different binding affinities and selectivities towards molecular targets. Indole derivatives, although structurally different, share some similar biological activities, such as antimicrobial and anticancer properties .
Properties
IUPAC Name |
N-(2-propan-2-yl-1,3-benzoxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-14-10-6-9(13-8(3)15)4-5-11(10)16-12/h4-7H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFARDZPUJDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Fluoroethylamino)methyl]benzonitrile](/img/structure/B7602695.png)
![5-fluoro-N-(7-oxabicyclo[2.2.1]heptan-2-yl)pyridin-2-amine](/img/structure/B7602700.png)
![4-[(4-Tert-butylazepan-1-yl)methyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7602704.png)
![2-fluoro-N-[(2-fluorophenyl)methyl]-N,3-dimethylbenzamide](/img/structure/B7602710.png)

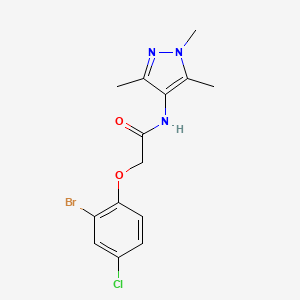
![N-[2-(4-hydroxyphenyl)ethyl]-2-{[(4-methoxyphenyl)carbonyl]amino}benzamide](/img/structure/B7602756.png)
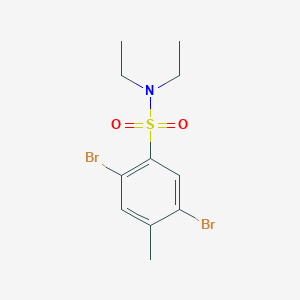

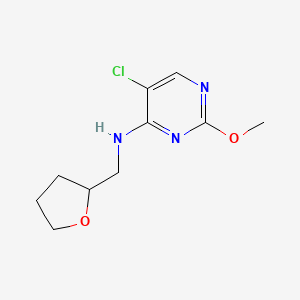
![5-chloro-N-[(3-chlorophenyl)methyl]-2-methoxypyrimidin-4-amine](/img/structure/B7602776.png)
![2-[(6-amino-2-methylsulfanylpyrimidin-4-yl)-methylamino]-N,N-diethylacetamide](/img/structure/B7602788.png)
